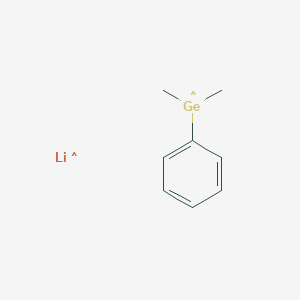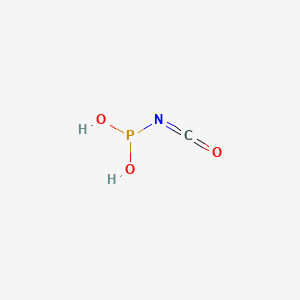
Phosphorisocyanatidous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorisocyanatidous acid is a unique chemical compound known for its distinct properties and applications in various scientific fields. This compound is characterized by its phosphorus and isocyanate functional groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorisocyanatidous acid typically involves the reaction of phosphorus trichloride with potassium cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:
PCl3+KOCN→POCN+KCl
The reaction is exothermic and requires careful temperature control to ensure the desired product is obtained. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors with precise temperature and pressure controls are used to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the production process.
化学反応の分析
Types of Reactions
Phosphorisocyanatidous acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphorus-containing compounds with lower oxidation states.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphoric acid derivatives, reduced phosphorus compounds, and urea derivatives, each with distinct properties and applications.
科学的研究の応用
Phosphorisocyanatidous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphorisocyanatidous acid involves its interaction with molecular targets through its phosphorus and isocyanate functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, influencing various biochemical pathways and processes.
類似化合物との比較
Phosphorisocyanatidous acid can be compared with other phosphorus-containing compounds such as:
Phosphoric acid: Known for its use in fertilizers and food additives.
Phosphonic acid: Used in water treatment and as a chelating agent.
Phosphinic acid: Employed in flame retardants and plasticizers.
The uniqueness of this compound lies in its isocyanate functional group, which imparts distinct reactivity and versatility compared to other phosphorus compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool in research and industrial processes, contributing to advancements in chemistry, biology, medicine, and industry.
特性
CAS番号 |
23852-43-9 |
|---|---|
分子式 |
CH2NO3P |
分子量 |
107.005 g/mol |
IUPAC名 |
isocyanatophosphonous acid |
InChI |
InChI=1S/CH2NO3P/c3-1-2-6(4)5/h4-5H |
InChIキー |
XWEAQUHXIUANQB-UHFFFAOYSA-N |
正規SMILES |
C(=NP(O)O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


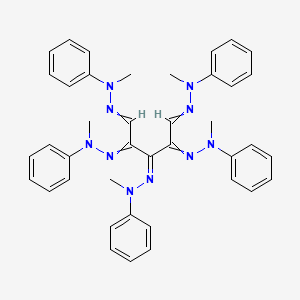

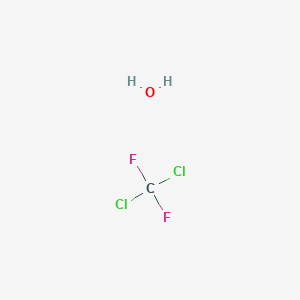
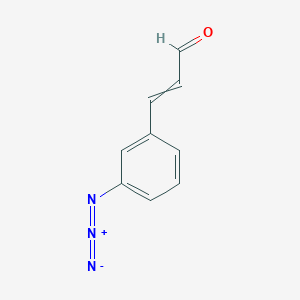

![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
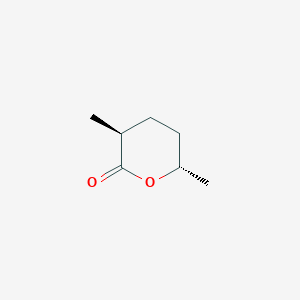
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
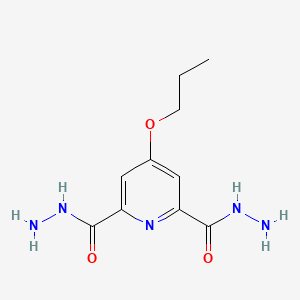
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)

